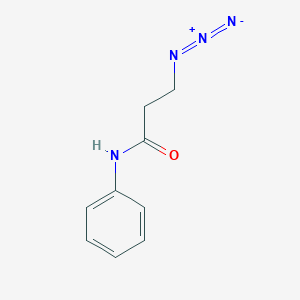

3-azido-N-phenylpropanamide

CAS No.:

Cat. No.: VC13389307

Molecular Formula: C9H10N4O

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N4O |

|---|---|

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | 3-azido-N-phenylpropanamide |

| Standard InChI | InChI=1S/C9H10N4O/c10-13-11-7-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) |

| Standard InChI Key | MWAQHLMMANHLBR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)CCN=[N+]=[N-] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CCN=[N+]=[N-] |

Introduction

Structural and Physicochemical Properties

3-Azido-N-phenylpropanamide has a molecular weight of 190.20 g/mol and the IUPAC name 3-azido-N-phenylpropanamide. Key structural features include:

-

Azido group (-N): A high-energy functional group capable of participating in cycloaddition reactions (e.g., CuAAC, strain-promoted azide-alkyne cycloaddition) .

-

Phenylpropanamide backbone: Provides hydrophobic character and structural rigidity, enhancing stability in organic solvents.

Table 1: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 190.20 g/mol |

| CAS Number | 12161961 |

| Solubility | Soluble in DMF, DMSO, THF |

| Stability | Sensitive to heat and shock |

The compound’s reactivity is dominated by the azide group, which undergoes [3+2] cycloadditions with alkynes to form triazoles .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis typically involves two steps: (1) azidation of a brominated precursor and (2) amidation with aniline.

Step 1: Azidation

3-Bromopropylamine hydrobromide is treated with sodium azide (NaN) in anhydrous DMF at room temperature . For example:

Yields exceed 80% under optimized conditions .

Step 2: Amidation

3-Azidopropylamine is coupled with phenyl isocyanate or activated phenyl esters (e.g., NHS esters) in the presence of coupling agents like EDC or DCC :

Purification via silica gel chromatography yields >95% purity.

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | DMF or dichloromethane |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Alternative Methods

-

Diazotization-Azidation: Anilines are diazotized with NaNO/HCl and displaced by NaN .

-

Microwave-Assisted Synthesis: Reduces reaction time to 1–2 hours with comparable yields .

Applications in Chemical Biology and Materials Science

Click Chemistry

The azide group enables bioorthogonal ligation via:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,4-disubstituted triazoles for bioconjugation .

-

Staudinger-Bertozzi Ligation: Reacts with phosphines to form stable amide bonds .

Case Study: 3-Azido-N-phenylpropanamide was used to functionalize virus-like particles (VLPs) for vaccine development, demonstrating its utility in immunogen design .

Polymer Modification

The compound serves as a crosslinker in polyethylene glycol (PEG) hydrogels, enhancing mechanical stability for drug delivery systems .

Photoaffinity Labeling

In proteomics, its azide group forms covalent bonds with target proteins upon UV irradiation, enabling ligand-receptor mapping .

| Hazard | Risk Mitigation |

|---|---|

| Explosivity | Avoid shock, heat, and sparks |

| Toxicity | Use fume hoods and PPE |

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective azidation, yielding optically active 3-azido-N-phenylpropanamide derivatives for drug discovery .

Biocompatible Conjugates

Functionalization with PEG or poly(lactic-co-glycolic acid) (PLGA) improves solubility and reduces immunogenicity in vivo .

Computational Modeling

DFT studies predict regioselectivity in cycloaddition reactions, guiding the design of triazole-based inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume